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Introduction

The remarkable ability of fish from the genus Carassius, such as the goldfish (Carassius
auratus) and the crucian carp (Carassius carassius), to withstand prolonged periods of low
oxygen (hypoxia) and even complete oxygen deprivation (anoxia) makes them an exceptional
model organism for studying the cellular and molecular mechanisms of ischemia-reperfusion
(I/R) injury.[1][2][3] Unlike most vertebrates, which suffer severe tissue damage and cell death
within minutes of oxygen deprivation, Carassius have evolved sophisticated physiological and
biochemical adaptations to survive and recover from such extreme conditions.[1][2] These
adaptations offer a unique window into natural strategies for cellular protection against the
damaging effects of I/R, providing valuable insights for the development of novel therapeutic
strategies for clinical conditions such as stroke and myocardial infarction.

These application notes provide a comprehensive overview of the use of Carassius as a model
for I/R injury, including detailed experimental protocols, a summary of key quantitative data,
and a description of the critical signaling pathways involved in their profound ischemia
tolerance.

Data Presentation

The following tables summarize quantitative data from studies on Carassius subjected to
anoxia/hypoxia and reoxygenation, providing a basis for comparison and experimental design.

© 2025 BenchChem. All rights reserved. 1/14 Tech Support


https://www.benchchem.com/product/b145406?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC10007964/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7346152/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11418198/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10007964/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7346152/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Table 1: Changes in Protein Abundance in Carassius carassius Tissues Following Anoxia and
Reoxygenation.
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Table 2: Changes in Phosphopeptide Levels in Carassius carassius Tissues Following Anoxia
and Reoxygenation.
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Table 3: Metabolite Changes in Carassius carassius Tissues During Anoxia and
Reoxygenation.
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Table 4: Cardiac Performance in Ex Vivo Perfused Goldfish (Carassius auratus) Heart under

Normoxia and Hypoxia.

© 2025 BenchChem. All rights reserved.

5/14

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Parameter Normoxia Hypoxia Reference

Cardiac Output (mL

) 123+1.1 16.8+1.2
min—1 kg~1)
Stroke Volume (mL

0.21 £0.02 0.28 £ 0.02

kg™)
Heart Rate (beats

_ 58.6+2.4 60.0+ 2.6
min~1)
Stroke Work (mJ g—1) 1.8+0.2 25+0.2

Experimental Protocols

Protocol 1: In Vivo AnoxialReoxygenation Model in
Carassius

This protocol describes the induction of anoxia and subsequent reoxygenation in Carassius for
tissue-specific analysis.

Materials:

Carassius (goldfish or crucian carp) of appropriate size and sex.

« Airtight experimental tanks (e.g., 25-liter).

» Nitrogen gas supply.

e Air supply.

» Dissolved oxygen meter with a probe.

e Anesthetic (e.g., MS-222).

 Liquid nitrogen.

e Dissection tools.

© 2025 BenchChem. All rights reserved. 6/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Procedure:

Acclimation: Acclimate fish in aerated, dechlorinated water at a constant temperature (e.g.,
8-12°C) for at least 48 hours. Fish should be fasted during this period.

 Induction of Anoxia: Transfer fish to the airtight experimental tanks. To induce anoxia, cease
aeration and begin bubbling with nitrogen gas. Monitor the dissolved oxygen level
continuously until it is below 0.1% air saturation. Maintain anoxia for the desired duration
(e.g., 5 days).

o Reoxygenation: To initiate reoxygenation, stop the nitrogen supply and begin vigorous
aeration of the water. The water should become fully air-saturated within approximately 1
hour. Maintain reoxygenation for the desired duration (e.g., 1, 3, or 24 hours).

e Tissue Sampling:

At the end of the experimental period (normoxia, anoxia, or reoxygenation), euthanize the

[¢]

fish by a quick blow to the head followed by spinal cord transection.

For blood collection, anesthetize the fish (e.g., 100 mg/L MS-222) and collect blood from

[¢]

the tail vein. Centrifuge to obtain plasma.

[e]

Rapidly dissect the tissues of interest (e.g., brain, heart, liver).

[e]

Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C for
subsequent analysis.

Protocol 2: Ex Vivo Perfused Working Heart Model in
Goldfish (Carassius auratus)

This protocol allows for the direct assessment of cardiac function under controlled oxygen
conditions.

Materials:

o Goldfish (Carassius auratus).
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e Perfusion apparatus.

e Perfusion solution (in mmol L~1): NaCl 124.9, KCI 2.49, MgS0Oa 0.94, NaH2POa 1.0, Glucose
5.0, NaHCOs 15.0, and CaCl2 1.2.

e Gas mixture for normoxia: 99.5% Oz and 0.5% COs-.

e Gas mixture for hypoxia: 10% Oz, 0.5% COz, and 89.5% Nz.

o Oxygen analyzer.

e Pressure transducer and data acquisition system.

 Dissection tools.

Procedure:

o Heart Isolation: Euthanize the goldfish and quickly excise the heart.

e Cannulation and Perfusion: Cannulate the heart and connect it to the perfusion apparatus.
e Perfusion Conditions:

o Perfuse the heart with the perfusion solution equilibrated with either the normoxic or

hypoxic gas mixture.
o Maintain the pH of the perfusate at 7.7-7.9 and the temperature at 18-20°C.

o Continuously monitor the oxygen concentration in the perfusion reservoir. Normoxic
conditions are typically around 8.4 mg Oz L~1, and hypoxic conditions are around 2.5 mg
Oz2LL

» Stabilization and Baseline Measurements: Allow the heart to stabilize for 15-20 minutes with
a spontaneous rhythm. Set the afterload (e.g., to 1.5 kPa) and adjust the filling pressure to
achieve a baseline cardiac output (e.g., 10-14 mL min—* kg~* body mass).

o Experimental Measurements:
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o Simultaneously measure cardiac variables such as heart rate, stroke volume, cardiac
output, and stroke work.

o For time-course experiments, record cardiac parameters at regular intervals (e.g., every
10 minutes) for the duration of the experiment (e.g., 90 minutes).

Key Signaling Pathways

The remarkable ischemia tolerance of Carassius is orchestrated by a complex network of
signaling pathways that regulate metabolism, protect against oxidative stress, and maintain
cellular homeostasis.

Hypoxia-Inducible Factor-1 (HIF-1) Sighaling Pathway

The HIF-1 signaling pathway is a master regulator of the cellular response to hypoxia. In
Carassius, this pathway is crucial for initiating adaptive responses to low oxygen. Under
normoxic conditions, the HIF-1a subunit is continuously degraded. However, under hypoxic
conditions, HIF-1a stabilizes, translocates to the nucleus, and dimerizes with HIF-13. This
complex then binds to hypoxia-response elements (HRES) in the promoter regions of target
genes, activating their transcription. These target genes are involved in various adaptive
processes, including angiogenesis, erythropoiesis, and anaerobic metabolism. In goldfish,
hypoxia leads to increased expression of HIF-1a in the heart.
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Caption: HIF-1 signaling pathway under normoxia and hypoxia.

Nrf2-Mediated Antioxidant Response

Reperfusion following ischemia leads to a burst of reactive oxygen species (ROS), which can
cause significant cellular damage. The Nrf2 signaling pathway is a key defense mechanism
against this oxidative stress. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by
Keap1l, which targets it for degradation. During reoxygenation, ROS accumulation leads to the
dissociation of Nrf2 from Keapl. Nrf2 then translocates to the nucleus and binds to Antioxidant
Response Elements (ARES), inducing the expression of a battery of antioxidant and
cytoprotective genes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione
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peroxidase (GPX). Studies in gibel carp have shown that hypoxia can improve the expression
of core genes in the Nrf2 signaling pathway.
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Caption: Nrf2-mediated antioxidant response during reoxygenation.

Nitric Oxide (NO) Signaling in the Hypoxic Heart

Nitric oxide (NO) plays a crucial role in modulating cardiac function in Carassius during
hypoxia. In the goldfish heart, hypoxia activates NO synthase (NOS) through the PI3-K/Akt
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pathway, leading to increased NO production. NO can then act through various downstream
effectors to enhance cardiac performance and confer cardioprotection. For instance, NO can
activate sarcolemmal KATP channels, which may help conserve ATP and reduce intracellular
calcium accumulation. The interplay between NO and other signaling molecules is complex and
contributes significantly to the remarkable hypoxic tolerance of the Carassius heart.
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Caption: Nitric Oxide signaling in the hypoxic Carassius heart.
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Conclusion

The Carassius model offers a powerful and unique platform for investigating the fundamental
mechanisms of tolerance to ischemia-reperfusion injury. Their natural adaptations provide a
rich source of potential therapeutic targets for mitigating I/R damage in humans. The protocols
and data presented here serve as a valuable resource for researchers aiming to leverage this
exceptional model system in their studies of ischemia, hypoxia, and cellular protection. By
understanding the intricate signaling networks and metabolic reprogramming that allow
Carassius to survive extreme oxygen deprivation, we can pave the way for novel and effective
treatments for a range of ischemic pathologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Surviving without oxygen involves major tissue specific changes in the proteome of
crucian carp (Carassius carassius) - PMC [pmc.ncbi.nim.nih.gov]

o 2. The Hypoxia Tolerance of the Goldfish (Carassius auratus) Heart: The NOS/NO System
and Beyond - PMC [pmc.ncbi.nim.nih.gov]

» 3. Maintained mitochondrial integrity without oxygen in the anoxia-tolerant crucian carp -
PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols: Carassius as a Model
for Ischemia-Reperfusion Injury]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145406#using-carassin-as-a-model-for-ischemia-
reperfusion-injury]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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